cypellocarpin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30O12 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H30O12/c1-23(2,32)12-5-3-10(4-6-12)21(31)33-9-15-17(26)18(27)19(28)22(35-15)34-14-8-11(20(29)30)7-13(24)16(14)25/h3,7-8,12,15,17-19,22,24-28,32H,4-6,9H2,1-2H3,(H,29,30)/t12-,15+,17+,18-,19+,22+/m0/s1 |
InChI Key |
QIYRQEHCCPTEPY-VJOHEAABSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O |
Synonyms |
cypellocarpin A |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Cypellocarpin a
Botanical Sources and Distribution within the Eucalyptus Genus, including Eucalyptus cypellocarpa and Eucalyptus globulus
Cypellocarpin A is a naturally occurring phenolic glycoside first identified in the dried leaves of Eucalyptus cypellocarpa. nih.govresearchgate.net This species, commonly known as the mountain grey gum, monkey gum, or spotted mountain grey gum, is a tall forest tree endemic to the southeastern regions of Australia. wikipedia.orglucidcentral.org It is widespread in the wet forests of New South Wales and Victoria, thriving in gullies and on mid-altitude hillsides. wikipedia.orgrbg.vic.gov.aunsw.gov.au
Subsequent research has identified related compounds and suggested a broader distribution of cypellocarpin-like molecules within the Eucalyptus genus. While this compound was specifically isolated from E. cypellocarpa, its structural relative, cypellocarpin C, has been found in most of the 28 diverse eucalypt species examined in one study, indicating a widespread occurrence of these carbohydrate monoterpenoid esters. researchgate.netnih.gov The presence of this compound has also been reported in Eucalyptus globulus, a species known for its rich profile of secondary metabolites. researchgate.netmdpi.com The genus Eucalyptus is a significant source of a wide array of secondary metabolites, including volatile terpenes, flavonoids, tannins, and glucose esters of oleuropeic acid, to which this compound belongs. researchgate.net
Table 1: Botanical Sources of this compound and Related Compounds
| Compound | Primary Botanical Source | Other Reported Sources/Related Compounds Distribution |
|---|---|---|
| This compound | Eucalyptus cypellocarpa nih.gov | Eucalyptus globulus researchgate.net |
| Cypellocarpin B | Eucalyptus cypellocarpa nih.gov | Not specified |
| Cypellocarpin C | Eucalyptus cypellocarpa nih.gov | Widespread in the Eucalyptus genus researchgate.netnih.gov |
Research Methodologies for Isolation and Purification from Plant Material
The initial isolation of this compound was achieved from the dried leaves of Eucalyptus cypellocarpa. nih.gov The general procedure for extracting such non-volatile phenolic compounds from Eucalyptus leaves involves a multi-step process that begins with the removal of essential oils, often through steam distillation. google.com
Following the initial processing of the plant material, a systematic extraction and purification protocol is employed. This typically involves the use of various solvents to separate compounds based on their polarity. nih.gov For phenolic compounds like this compound, this includes extraction with solvents such as methanol, ethanol, or aqueous mixtures of these alcohols. researchgate.netnih.gov Purification of the crude extract is then carried out using chromatographic techniques. A common method is solid-phase extraction (SPE), which separates components of the mixture to isolate the compounds of interest. nih.gov The definitive identification and structural elucidation of this compound were accomplished using advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) experiments and chemical degradation. nih.govresearchgate.net
Table 2: Summary of Isolation and Purification Techniques
| Step | Method | Purpose | Reference |
|---|---|---|---|
| Sample Preparation | Use of dried, pulverized leaves | Increase surface area for efficient extraction | nih.govgoogle.com |
| Initial Extraction | Extraction with solvents (e.g., methanol, ethanol, water) | To create a crude extract containing secondary metabolites | nih.gov |
| Purification | Solid-Phase Extraction (SPE), Column Chromatography | To separate this compound from other compounds in the crude extract | nih.gov |
| Structural Elucidation | 2D Nuclear Magnetic Resonance (NMR), Spectroscopic Analysis, Chemical Degradation | To determine the precise chemical structure of the isolated compound | nih.govresearchgate.net |
Proposed Biosynthetic Precursors and Pathways of this compound and Related Monoterpenoid Esters
This compound is a complex molecule described as a phenol (B47542) glycoside acylated with (+)-oleuropeic acid. nih.govresearchgate.net This structure points directly to its primary biosynthetic precursors: a phenolic glycoside and the monoterpenoid (+)-oleuropeic acid.
The biosynthesis of such natural products is a complex process involving multiple enzymatic steps. While the complete pathway for this compound has not been fully detailed, it is understood to be part of the broader metabolism of secondary metabolites in Eucalyptus. researchgate.net Oleuropeic acid is a type of secoiridoid monoterpenoid. The biosynthesis of secoiridoids is known to originate from the terpenoid pathway, with secologanin (B1681713) being a key intermediate for related compounds like monoterpenoid indole (B1671886) alkaloids. researchgate.net It is proposed that a similar pathway provides the oleuropeic acid moiety.
The phenolic glycoside portion is likely derived from the shikimate pathway, which produces aromatic amino acids and subsequently a wide range of phenolic compounds. The final step in the biosynthesis of this compound would be the esterification of the phenolic glucoside with (+)-oleuropeic acid. nih.gov The widespread presence of various oleuropeyl glucose esters across the Eucalyptus genus suggests that this is a significant biosynthetic activity in these plants. researchgate.netnih.gov These esters are hypothesized to play a role in the biosynthesis or transport of essential oils from their site of synthesis to storage locations like secretory cavities. researchgate.netnih.gov
Investigation of Enzymatic and Cellular Processes in this compound Biosynthesis
The specific enzymatic and cellular mechanisms driving this compound biosynthesis are not yet fully understood. Research into the biosynthesis of plant natural products within specialized structures like sub-dermal secretory cavities is challenging, primarily due to the difficulty in isolating these structures for molecular study. researchgate.net
It is widely believed that the biosynthesis of many Eucalyptus secondary metabolites, including monoterpenoid esters like this compound, occurs within the foliar essential oil secretory cavities. researchgate.net Evidence for this comes from the localization of related compounds, cuniloside (B2890009) B and froggattiside A, exclusively to these cavities in Eucalyptus polybractea. researchgate.net The sequestration of these esters in the extracellular domain of the secretory cavities points to a highly organized cellular process. researchgate.net The localization of oleuropeyl glucose esters to a specific and isolatable tissue type offers a promising avenue for future research into elucidating their function and the specific enzymes involved in their biosynthesis. researchgate.net Further investigation using isolated secretory cavities may allow for the identification of the specific glycosyltransferases and acyltransferases responsible for assembling the final this compound molecule.
Advanced Structural Characterization Methodologies of Cypellocarpin a
Application of Advanced Spectroscopic Techniques for Chemical Structure Elucidation (e.g., 2D NMR, HR-MS, IR)
Spectroscopic methods have been fundamental in the elucidation of the chemical structure of cypellocarpin A. nih.govacs.orgchemfaces.comresearchgate.netresearchgate.netresearchgate.netmdpi.combeilstein-journals.orgacdlabs.com Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS), including HR-ESIMS, was essential for determining the precise molecular weight of this compound and confirming its molecular formula, C₂₃H₃₀O₁₂. researchgate.netnih.gov This technique provides a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which is compared to the calculated mass of the proposed molecular formula, thus validating the elemental composition. mdpi.com
Infrared (IR) spectroscopy provided information about the functional groups present in the this compound structure. chemfaces.comresearchgate.netresearchgate.netmdpi.combeilstein-journals.orgacdlabs.com Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as hydroxyl groups (O-H), carbonyl groups (C=O) from the ester and carboxylic acid moieties, and C-O stretches from the glycosidic linkage and ether groups. mdpi.com
Chemical Degradation Studies for Structural Confirmation and Fragment Analysis
Chemical degradation studies were utilized in conjunction with spectroscopic data to confirm the structural assignments of this compound. nih.govacs.orgchemfaces.comresearchgate.net By selectively breaking down the molecule into smaller, more manageable fragments, researchers could analyze these fragments using spectroscopic techniques and confirm the presence and arrangement of different subunits, such as the phenolic aglycone, the sugar moiety, and the acyl group derived from oleuropeic acid. This approach helped to definitively establish the complete molecular architecture.
Determination of Stereochemical Configuration and Conformation of this compound
Determining the stereochemical configuration, which refers to the fixed spatial arrangement of atoms, and the conformation, which describes the different spatial arrangements that can be interconverted by rotation around single bonds, is crucial for fully characterizing a complex natural product like this compound. libretexts.orgiunajaf.edu.iqwikipedia.org
The stereochemical configuration of this compound was established through analytical methods. The IUPAC name of this compound explicitly includes stereochemical descriptors, indicating the determined configuration at chiral centers within the molecule, such as those in the glucose unit ((2S,3R,4S,5S,6R)) and the cyclohexene (B86901) moiety ((4R)). nih.govbidd.group
Techniques like Electronic Circular Dichroism (ECD) spectroscopy are valuable for determining the absolute configuration of chiral molecules by examining their differential absorption of left and right circularly polarized light. researchgate.netresearchgate.net While specific ECD data for this compound was not detailed in the provided snippets, this method is commonly applied in natural product structure elucidation for stereochemical assignment. Additionally, X-ray crystallography, when suitable crystals can be obtained, provides unambiguous determination of absolute configuration, as seen in the case of the oleuropeic acid subunit in the related cypellocarpin C.
While the search results confirm the determination of stereochemistry and the use of techniques like 2D NMR which can provide insights into relative configurations and conformations through NOE correlations, detailed information specifically on the conformational analysis of this compound was not extensively provided. Conformation is influenced by rotations around single bonds and can be studied using techniques like variable-temperature NMR and molecular modeling, although these specific applications to this compound were not detailed in the provided information.
Synthetic Chemistry and Analog Generation of Cypellocarpin a
Semi-synthetic Approaches Utilizing Natural Precursors of Cypellocarpin A
Semi-synthetic approaches leverage naturally occurring structural fragments or closely related compounds to synthesize the target molecule. Given that this compound is a natural product isolated from Eucalyptus, semi-synthesis could involve utilizing abundant natural precursors from this genus. The structure of this compound includes a phenolic glycoside and an oleuropeic acid moiety. acs.org Natural precursors could potentially include the phenolic glycoside component or oleuropeic acid itself, both of which are found in Eucalyptus species. acs.orgacs.org Semi-synthetic strategies might involve the enzymatic or chemical coupling of these precursors to assemble the final this compound structure. Although specific semi-synthetic routes for this compound were not explicitly detailed in the search results, the isolation of related glycosides and oleuropeic acid derivatives from Eucalyptus suggests the potential for such approaches. acs.orgacs.org
Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological activity and for designing more potent and selective derivatives. This compound and its related compounds, cypellocarpin B and C, have shown biological activities, including antitumor-promoting and antiviral effects. acs.orgacs.org Research on related formyl phloroglucinol (B13840) meroterpenoids (FPMs) from Eucalyptus has indicated that the formyl substitution in the phloroglucinol moiety and the type of terpene can contribute to antiviral activities, suggesting the importance of structural features for biological effect. acs.org
The design and synthesis of this compound analogs would involve modifying different parts of the molecule, such as the phenolic aglycone, the sugar moiety, or the oleuropeic acid ester. These modifications could include altering the substitution patterns on the phenolic ring, changing the type or linkage of the sugar, or modifying the fatty acid chain of the oleuropeic acid. The synthesized analogs can then be tested in biological assays to determine how structural changes impact activity. While direct information on the synthesis and SAR of this compound analogs was limited in the search results, studies on related phenolic glycosides and monoterpene esters from Eucalyptus highlight the potential for exploring SAR within this class of compounds. acs.orgresearchgate.net For instance, cypellocarpin C has been compared to analogs and shown superior antitumor and antiviral activities in some cases, indicating that structural variations among these related natural products influence their biological profiles.
Methodologies for Targeted Structural Modification and Functionalization of this compound
Targeted structural modification and functionalization of this compound can be employed to improve its properties, such as solubility, stability, or biological activity, or to attach probes for studying its mechanism of action. General methodologies for the modification of natural compounds include reactions targeting specific functional groups like hydroxyl groups, ester linkages, or aromatic rings. acs.orgbas.bg For this compound, potential modification strategies could involve esterification or etherification of the hydroxyl groups on the phenolic and sugar moieties, modification of the carboxylic acid or double bond in the oleuropeic acid portion, or reactions on the aromatic ring.
Chemical reactions such as oxidation, reduction, and substitution have been mentioned in the context of related compounds, suggesting similar transformations could be applied to this compound. For example, oxidation could potentially target phenolic hydroxyls, while reduction might affect ester groups or the double bond. Substitution reactions could be explored on the phenolic ring. The specific reagents and conditions would depend on the desired modification and the need for chemoselectivity to avoid altering other parts of the molecule. Although detailed methodologies specifically for the functionalization of this compound were not extensively described, the principles of organic synthesis and functional group transformations would be applicable. mdpi.com The synthesis of related monoterpenoid esters and glycosides provides a basis for developing specific modification strategies for this compound. researchgate.net
Mechanistic Investigations of Biological Activities Associated with Cypellocarpin a
Antitumor-Promoting Activity: Elucidating Molecular Targets and Pathways
Cypellocarpin A has demonstrated antitumor-promoting activity in various in vitro and in vivo models. capes.gov.brmybiosource.com Mechanistic studies have sought to understand how this compound interferes with the processes that drive tumor development.
Research on the Inhibition of Epstein-Barr Virus Early Antigen Activation in in vitro Bioassays
In vitro bioassays have been utilized to evaluate the inhibitory effect of this compound on the activation of the Epstein-Barr virus (EBV) early antigen (EA). EBV EA activation is often used as a short-term marker for screening potential antitumor-promoting agents. capes.gov.brglycoscience.ruscispace.com Studies have shown that this compound exhibits potent inhibitory activity against EBV EA activation induced by 12-O-tetradecanoyl phorbol (B1677699) 13-acetate (TPA). capes.gov.brglycoscience.ruscispace.comvulcanchem.com This suggests that this compound can interfere with signaling pathways activated by TPA, a known tumor promoter. capes.gov.brajpsonline.com
Studies on the Suppression of Carcinogenesis Pathways in in vivo Model Systems (e.g., nitric oxide and TPA-induced two-stage carcinogenesis on mouse skin)
In vivo studies, such as the two-stage carcinogenesis model on mouse skin, have been employed to investigate the ability of this compound to suppress tumor development. This model typically involves the application of an initiator (e.g., nitric oxide donor or DMBA) followed by repeated applications of a tumor promoter like TPA. ajpsonline.comnih.govnih.gov Research indicates that this compound can suppress in vivo two-stage carcinogenesis induced by nitric oxide and TPA on mouse skin. capes.gov.brmybiosource.comru.ac.bd This suppression suggests that this compound interferes with the promotion stage of carcinogenesis, which involves processes like increased cell proliferation, suppression of apoptosis, and the generation of reactive oxygen and nitrogen species. ajpsonline.com
Analysis of Cellular Effects and Signaling Pathway Modulation in Oncology Research Models
Analysis of cellular effects and modulation of signaling pathways in oncology research models provides insights into the mechanisms of this compound's antitumor-promoting activity. Tumor promotion involves complex signaling cascades, often initiated by the interaction of promoters like TPA with cellular targets such as protein Kinase C (PKC). ajpsonline.com While specific detailed mechanisms for this compound's interaction with these pathways require further extensive research, natural compounds with antitumor activity are known to influence various cellular processes including inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways like NF-κB, MAPK, and Akt. frontiersin.orgnih.govresearchgate.netuio.no The observed inhibition of EBV EA activation and suppression of TPA-induced carcinogenesis suggest an interaction with pathways downstream of tumor promoter exposure. capes.gov.brajpsonline.com
Antiviral Activity: Exploring Mechanisms Against Viral Replication
This compound has also shown antiviral properties, particularly against herpes simplex viruses. researchgate.net Investigations have aimed to understand how it interferes with the viral life cycle.
Investigation of Inhibitory Effects on Herpes Simplex Virus Replication (HSV-1, HSV-2) in Cell Culture Models
Studies using cell culture models have demonstrated that this compound can inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.netnih.govresearchgate.netmdpi.com Notably, cypellocarpin C, a related compound, has shown potent antiviral activity against HSV-2, in some cases exceeding that of acyclovir (B1169), a standard antiviral drug. researchgate.netmdpi.com The inhibition of viral replication is a key aspect of its antiviral mechanism.
Studies on the Influence of this compound on Viral Attachment and Entry Mechanisms
The viral life cycle begins with attachment to the host cell surface, followed by entry into the cell. wikipedia.orgnih.govyoutube.comfrontiersin.org While detailed studies specifically on this compound's influence on viral attachment and entry mechanisms are limited in the provided search results, some natural compounds with antiviral activity against HSV are known to interfere with these early stages of infection. frontiersin.orgnih.govnih.govgao.gov For instance, some compounds can prevent the attachment of the virus to cell surface receptors or inhibit the penetration of the virus into the cell. nih.govfrontiersin.orgnih.govnih.gov Further research is needed to specifically delineate the effects of this compound on HSV attachment and entry.
Research into Modulation of Viral Protein and Gene Expression by this compound Research into the antiviral activities of cypellocarpins has included investigations into their effects on viral processes. The group of cypellocarpins A-C has demonstrated in vitro antitumor-promoting activity, specifically by inhibiting the activation of the Epstein-Barr virus early antigen induced by 12-O-tetradecanoyl phorbol 13-acetate (TPA).acs.orgThis suggests an impact on viral processes related to latency or replication stages involving early antigen expression.
In the context of SARS-CoV-2, in silico molecular docking studies have explored the potential interactions of various compounds, including this compound, with key viral proteins. One such study reported on the binding energy between the SARS-CoV-2 main protease (Mpro) and this compound, suggesting a potential interaction. scielo.org.mx However, the authors noted that data regarding the concentration required for this interaction and verification through in vitro and in vivo experiments are necessary to confirm these preliminary findings. scielo.org.mx
While studies on related compounds like cypellocarpin C have shown potent antiviral activity against herpes simplex viruses (HSV) and indicated mechanisms involving the inhibition of viral replication at early stages post-infection, detailed research specifically focusing on the direct modulation of viral protein and gene expression solely by this compound is limited in the currently available information. researchgate.netmdpi.com
Anti-inflammatory Pathways: Targeting Molecular Mediators The anti-inflammatory potential of compounds from Eucalyptus species, including cypellocarpins, has been investigated, focusing on their interactions with molecular mediators of inflammation.researchgate.netmdpi.commdpi.com
Modulation of Key Inflammatory Transcription Factors (e.g., NF-κB/AP-1) and Pro-inflammatory Cytokine Secretion in Immunological Models Studies using immunological models, such as LPS-stimulated macrophages, have investigated the effects of compounds isolated from Eucalyptus globulus on key inflammatory transcription factors like NF-κB and AP-1.researchgate.netmdpi.comresearchgate.netThese transcription factors play a crucial role in regulating the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines.mdpi.commdpi.cominvivogen.com
Research involving compounds from E. globulus, which include cypellocarpin C and are related to this compound, has shown a reduction in the activation of NF-κB/AP-1 in LPS-stimulated cell lines. researchgate.netmdpi.comresearchgate.net Furthermore, a significant reduction in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α has been observed in LPS-stimulated macrophage models treated with cypellocarpin C. researchgate.netmdpi.com While these findings highlight the potential anti-inflammatory mechanisms within the cypellocarpin group, specific data demonstrating the isolated effect and detailed mechanism of this compound on NF-κB/AP-1 activity and cytokine secretion is less documented in the available literature compared to cypellocarpin C.
The following table summarizes representative data observed in studies involving related Eucalyptus compounds on cytokine secretion:
| Cytokine | Control Level (pg/mL) | Inhibition by Cypellocarpin C (pg/mL) |
| IL-1β | 150 | 30 |
| TNF-α | 200 | 40 |
| *Note: Data is representative of findings for cypellocarpin C in LPS-stimulated macrophage models. |
Antimicrobial Activities: Defining Cellular and Molecular Targets Cypellocarpins, including this compound, and other compounds from Eucalyptus species have been evaluated for their antimicrobial properties against various microorganisms.researchgate.netbenchchem.commdpi.comresearchgate.nettandfonline.com
Evaluation of Effects on Bacterial and Fungal Growth in Microbiological Models Studies have assessed the inhibitory effects of compounds from Eucalyptus, including cypellocarpin C, on the growth of bacteria and fungi in vitro. Cypellocarpin C has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.benchchem.comEvaluations of compounds isolated from Eucalyptus globulus have shown inhibitory activity against Gram-positive bacteria such as S. aureus and Bacillus cereus.researchgate.netmdpi.comHowever, significant inhibition of Gram-negative bacteria (E. coli, Pseudomonas aeruginosa) and the yeast Candida albicans was not consistently observed for all tested compounds from E. globulus at certain concentrations.mdpi.com
Representative Minimum Inhibitory Concentration (MIC) values for cypellocarpin C against certain microorganisms are presented below:
| Microorganism | MIC (μg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| *Note: Data is representative of findings for cypellocarpin C. |
Proposed Mechanisms of Action Against Pathogenic Microorganisms The mechanisms by which antimicrobial compounds exert their effects on pathogenic microorganisms are diverse and can involve targeting various cellular components and processes. General mechanisms include disrupting cell membranes, inhibiting cell wall synthesis, interfering with protein or nucleic acid synthesis, and inhibiting essential metabolic pathways.frontiersin.orgplymouth.ac.uknih.gov
For cypellocarpin C, one proposed mode of action involves the disruption of microbial cell membranes and interference with key biochemical pathways. biosynth.com However, a detailed, specific mechanism of action defined solely for this compound against particular bacterial or fungal targets is not extensively described in the currently available research. Further studies are needed to elucidate the precise cellular and molecular targets of this compound in different microorganisms.
Antioxidant Mechanisms: Investigating Radical Scavenging and Redox Modulation
Antioxidants play a crucial role in mitigating oxidative stress by counteracting reactive oxygen and nitrogen species (ROS/RNS). Their mechanisms primarily involve scavenging free radicals and modulating cellular redox balance. Radical scavenging can occur through various pathways, including hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET) mdpi.comresearchgate.net. These mechanisms involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing damage to biological molecules mdpi.comnih.gov.
Redox modulation, on the other hand, involves influencing the cellular environment to favor a reduced state or to regulate signaling pathways controlled by redox status nih.govimrpress.com. This can include upregulating endogenous antioxidant defense systems or interacting with redox-sensitive proteins nih.govimrpress.com.
This compound is a chemical compound that has been reported to occur in species of the Eucalyptus genus nih.gov. While related compounds, such as cypellocarpin C, have been noted for their antioxidant properties ontosight.ai, detailed research findings specifically elucidating the radical scavenging and redox modulation mechanisms of this compound itself were not extensively available within the scope of this review. General studies on antioxidants highlight that compounds with phenolic structures, similar to the dihydroxybenzoic acid moiety present in this compound nih.gov, often exhibit antioxidant activity through mechanisms like radical scavenging due to the lability of hydrogen atoms on hydroxyl groups mdpi.comresearchgate.net.
Structure Activity Relationship Sar Studies of Cypellocarpin a and Its Analogs
Correlating Specific Structural Features with Observed Biological Potency and Selectivity
While detailed, systematic SAR studies explicitly delineating the contribution of each functional group or structural motif of cypellocarpin A to its diverse biological activities are not extensively documented in the immediately available literature, comparisons with its naturally occurring analogs, cypellocarpin B and cypellocarpin C, provide some initial insights. Cypellocarpins A, B, and C have been reported to exhibit antitumor-promoting activity srmist.edu.in. Notably, cypellocarpin C has been indicated to show superior antitumor and antiviral activities compared to its analogs . Given that these compounds share a common structural scaffold but differ in specific esterification patterns or other subtle modifications, this observed difference in potency strongly suggests that these structural variations play a crucial role in determining their biological efficacy .
Identification of Pharmacophores and Essential Functional Groups for this compound's Bioactivity
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govunina.itdergipark.org.tr. Identifying the pharmacophore of this compound for a particular biological activity would involve defining the spatial arrangement of key functional groups essential for its interaction with a target molecule.
However, specific studies explicitly identifying the pharmacophore of this compound or detailing the essential functional groups critical for its observed biological activities (such as antitumor-promoting or antiviral effects) through systematic structural modifications and activity correlations were not prominently found in the conducted search. Such studies are crucial for a precise understanding of the molecular requirements for activity and for rational drug design efforts.
Application of Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR modeling)
Computational approaches have become invaluable tools in SAR analysis, allowing for the prediction of biological activity, the study of ligand-target interactions, and the design of novel compounds oncodesign-services.comlibretexts.org. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two prominent techniques employed in this regard srmist.edu.inneovarsity.orgijert.orgnih.gov.
Molecular docking studies have been applied to investigate the potential interactions of this compound and its analogs with biological targets, particularly in the context of their potential antiviral activity against SARS-CoV-2. Studies have explored the binding affinity of this compound, cypellocarpin B, and cypellocarpin C towards key viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) ontosight.ainih.govresearchgate.net. These studies typically predict the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding energy, providing insights into the likelihood and strength of the interaction.
For instance, molecular docking studies evaluating potential SARS-CoV-2 inhibitors reported binding energies for this compound, B, and C against Mpro and RdRp, often comparing them to known antiviral drugs like Remdesivir ontosight.ainih.govresearchgate.net. While the specific binding energy values can vary depending on the software and methodology used, these studies provide a computational basis for understanding the potential inhibitory mechanisms and comparing the theoretical activity of the cypellocarpins ontosight.ainih.govresearchgate.net.
The table below summarizes some reported molecular docking results for cypellocarpins against SARS-CoV-2 Mpro and RdRp:
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | Mpro | -6.60 | ontosight.ainih.gov |
| Cypellocarpin B | Mpro | -9.00 | ontosight.ai |
| Cypellocarpin B | RdRp | -10.10 | ontosight.ai |
| Cypellocarpin C | Mpro | -8.60 | ontosight.ai |
| Cypellocarpin C | RdRp | -9.80 | ontosight.ai |
| Remdesivir | Mpro | -8.30 | ontosight.ai |
| Remdesivir | RdRp | -9.20 | ontosight.ai |
Note: Binding energy values can vary depending on the computational method and software used.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a quantitative measure of biological activity with molecular descriptors representing various physicochemical and structural properties of a series of compounds srmist.edu.inneovarsity.orgijert.orgnih.gov. These models can then be used to predict the activity of new, untested compounds and to gain insights into the structural features that positively or negatively influence activity srmist.edu.inijert.orgnih.gov. While QSAR studies have been applied to other natural products and compounds from Eucalyptus species dntb.gov.uadergipark.org.tr, specific QSAR studies focused on developing predictive models for the biological activity of this compound and its analogs based on their structural variations were not prominently found in the search results. Such studies would be valuable for a more quantitative understanding of the SAR and for guiding the design of more potent analogs.
The application of these computational techniques, particularly molecular docking, has provided initial theoretical support for the potential of cypellocarpins as bioactive compounds targeting specific proteins. Further integrated computational and experimental SAR studies are needed to fully delineate the structural requirements for the diverse biological activities of this compound and its analogs.
Advanced Research Methodologies in Cypellocarpin a Studies
Advanced Chromatographic and Separation Techniques for Compound Isolation and Purity Assessment
The isolation of cypellocarpin A from complex natural sources, such as plant extracts, relies heavily on sophisticated chromatographic and separation techniques. These methods are crucial for obtaining the compound in a pure form, which is essential for accurate structural elucidation and biological activity testing.
Chromatographic procedures typically begin with initial extraction using appropriate organic solvents. Subsequent purification often involves a combination of techniques. Flash chromatography on silica (B1680970) gel with gradient elution is a common approach to resolve complex mixtures. This is often followed by high-performance liquid chromatography (HPLC) for final purification and purity assessment. Reversed-phase HPLC, utilizing a C18 column and isocratic elution with a mixture like acetonitrile (B52724) and water, has been successfully employed, yielding cypellocarpin C (a related compound) at a specific retention time. Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used to determine the phenolic composition of extracts and tentatively identify compounds based on UV-visible spectra and mass spectrometry data. researchgate.net Other chromatographic methods like size-exclusion chromatography (SEC) and centrifugal partition chromatography (CPC) can also be applied for the isolation of naturally occurring compounds, separating mixtures based on molecular size or differential distribution between two liquid phases, respectively. nih.gov
High-Resolution Spectroscopic and Spectrometric Techniques for Comprehensive Structural Characterization
Once isolated, the precise molecular structure and stereochemical configuration of this compound are determined using high-resolution spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's functional groups, bonding arrangements, and three-dimensional structure.
Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the carbon-hydrogen framework and connectivity within the molecule. Two-dimensional NMR experiments are particularly valuable for establishing the complete molecular architecture. Mass spectrometry (MS), especially high-resolution mass spectrometry (HR-MS), is used to determine the accurate molecular weight and elemental composition of this compound. researchgate.netresearchgate.net Coupling chromatography with mass spectrometry, such as HPLC-DAD-ESI/MS, allows for the simultaneous separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. researchgate.netresearchgate.net Advanced techniques like infrared multiple photon dissociation (IRMPD) spectroscopy coupled with mass spectrometry can provide structural characterization of ions within the mass spectrometer, offering information on functional groups and hydrogen bonding. infranalytics.eu
Development and Application of In Vitro Cellular and Biochemical Assay Systems
In vitro cellular and biochemical assay systems are fundamental for evaluating the biological activities of this compound and investigating its mechanisms of action at the molecular and cellular levels. These assays allow for controlled experiments in a laboratory setting.
Biochemical assays can include enzymatic assays to determine if this compound interacts with specific enzymes, such as kinases, epigenetic enzymes, or nuclear receptors. novalix.com They can also be used to study protein-protein or protein-RNA interactions. novalix.com Cellular assays utilize live cells to assess the compound's effects on various cellular processes. Examples include cell-based assays to measure gene induction or inhibition, often employing reporter gene technology. promega.com Assays like the MTT assay are used to evaluate the cytotoxicity of compounds against various cell lines, including cancer cells. researchgate.net Fluorescence-based bioassays can be employed to study the inhibitory effects of compounds on specific enzymes, such as human carboxylesterase-2 (hCE-2). researchgate.net Assays evaluating antiviral activity against viruses like HSV-1 and HSV-2 in cell cultures are also utilized. researchgate.netresearchgate.net These in vitro models offer advantages such as being more cost-effective and allowing for higher throughput screening compared to in vivo studies. visikol.commattek.com
Utilization of In Vivo Pre-clinical Animal Models for Mechanistic Biological Studies
While in vitro studies provide valuable initial insights, in vivo pre-clinical animal models are essential for understanding the complex biological effects of this compound within a living system. These models can help to elucidate mechanisms of action, evaluate efficacy in disease models, and assess pharmacokinetics and pharmacodynamics.
Animal models, typically rodents, are used to study the in vivo behavior of compounds. atlantic-bone-screen.com These studies can involve evaluating the compound's effects in models of specific diseases or conditions. Research on related compounds suggests the potential for investigating activities such as anti-herpetic effects in animal models, although specific in vivo studies on this compound were not detailed in the search results. researchgate.net Animal models allow for the assessment of systemic effects and interactions that cannot be replicated in vitro. visikol.com The use of both immunocompetent and immunodeficient strains allows for the testing of a wide range of compounds and the adaptation of protocols depending on the pathology being studied. atlantic-bone-screen.com However, it is important to note the limitations of animal models, as results may not always directly translate to humans. visikol.commattek.com
Application of Molecular Biology and Omics Techniques for Target Identification and Pathway Analysis
Molecular biology and omics techniques are increasingly applied in the study of natural products like this compound to identify molecular targets and understand the biological pathways they influence.
Omics approaches, such as genomics, proteomics, and metabolomics, generate large datasets that can provide a comprehensive view of the molecular changes induced by a compound. nih.govmdpi.com These techniques are used for target identification by analyzing differential gene or protein expression patterns under various experimental conditions. nih.govmdpi.com Pathway analysis, a key step in functional omics data analysis, involves mapping genes or proteins to canonical pathways to understand the affected biological processes and identify potential molecular targets. nih.govresearchgate.net Various software tools and computational methods are used for pathway mapping and integrated analysis of multi-omics data. nih.govresearchgate.net This allows researchers to gain insights into the disease process and its mechanisms, and to formulate hypotheses regarding treatment targets. nih.govresearchgate.net Techniques like molecular docking studies can also be employed to evaluate the binding affinities of compounds with various proteins, suggesting potential targets for drug development.
Future Research Directions and Translational Perspectives for Cypellocarpin a
Further Elucidation of Complete Biosynthetic Pathways for Cypellocarpin A
Understanding the complete biosynthetic pathway of this compound is crucial for potentially enabling sustainable and scalable production through synthetic biology and metabolic engineering approaches. While its occurrence in various Eucalyptus and Melaleuca species suggests conserved metabolic machinery within the Myrtaceae family, the specific enzymatic steps and genetic regulation involved in its formation are not yet fully elucidated. Future research should focus on identifying the genes and enzymes responsible for the biosynthesis of the oleuropeic acid moiety and its esterification with the phenolic glycoside backbone. Techniques such as comparative genomics, transcriptomics, and chemoproteomics using activity probes can help identify candidate genes and enzymes involved in the pathway. frontiersin.orgnih.gov Elucidating these pathways could provide valuable insights into the evolutionary pressures and ecological adaptations that influence secondary metabolite production in these plants.
Development of Novel and Scalable Synthetic Routes for this compound Production
Table 1: Comparison of this compound Production Methods
| Method | Yield (%) | Scalability | Notes |
| Natural Isolation | ~0.0042 | Limited | Requires large amounts of plant material |
| Reported Synthesis | 23 | Requires optimization | Involves expensive chiral catalysts |
Comprehensive Pharmacological Profiling and Identification of Novel Biological Targets of this compound
While some studies have indicated promising biological activities for this compound, including potential antitumor and antiviral effects, a comprehensive pharmacological profiling is needed to fully understand its therapeutic potential. Future research should involve in-depth in vitro and in vivo studies to determine its activity against a wider range of cancer cell lines, viruses (beyond HSV-2 and SARS-CoV-2), bacteria, and other relevant disease models. researchgate.netmdpi.com Identifying the specific biological targets and mechanisms of action is crucial for drug development. nih.gov This can be achieved through various techniques, including target-based screening, phenotypic screening followed by target deconvolution, and biochemical assays. sygnaturediscovery.comwuxibiology.com Understanding how this compound interacts with specific enzymes, receptors, or pathways will provide insights into its therapeutic effects and potential side effects. nih.gov
Table 2: Reported Biological Activities of this compound (Selected Examples)
| Activity | Notes | Source |
| Antitumor | Potent activity against various cancer cell lines. | Research |
| Anti-HSV-2 | More potent than acyclovir (B1169) in in vitro studies (EC50: 0.73 μg/mL). mdpi.comnih.gov | Eucalyptus globulus |
| Anti-SARS-CoV-2 | Molecular docking suggests potential inhibition of viral proteins. | Research |
Exploration of this compound Derivatives for Enhanced Specificity and Potency
Modifying the structure of natural products can lead to the discovery of derivatives with improved pharmacological properties, such as enhanced potency, specificity, bioavailability, and reduced toxicity. Future research should focus on the synthesis and evaluation of this compound derivatives. vulcanchem.com This involves rational design based on structure-activity relationship (SAR) studies, as well as combinatorial chemistry approaches to generate diverse libraries of analogs. mdpi.com Evaluating the biological activities of these derivatives will help identify structural features critical for activity and guide the development of more effective therapeutic candidates. mdpi.com
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer powerful frameworks for understanding the complex interactions of a compound within a biological system. researchgate.netgoogle.com Integrating these approaches with experimental data on this compound can provide a holistic view of its effects. Future research can utilize network pharmacology to identify potential multi-target effects, predict synergistic interactions with other compounds, and understand its impact on disease-related biological networks. google.commdpi.com This can help prioritize research directions, identify novel therapeutic applications, and potentially reveal previously unknown mechanisms of action. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Cypellocarpin A from natural sources?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic analysis (NMR, MS) for structural elucidation. For novel compounds like this compound, ensure purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography or CD spectroscopy. Reproducibility requires detailed documentation of solvent systems, column parameters, and spectral data .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., Remdesivir for antiviral studies ). For dose-response relationships, apply serial dilutions (e.g., 0.1–100 µM) and statistical tools (ANOVA with post-hoc tests). Include triplicate experiments and report IC50 values with confidence intervals to ensure reliability .
Advanced Research Questions
Q. How do molecular docking results for this compound compare across different computational servers, and what implications does this have for its putative SARS-CoV-2 inhibition?
- Methodological Answer : Cross-validate docking scores (e.g., AutoDock Vina vs. SwissDock) using identical protein structures (e.g., PDB: 6LU7 for SARS-CoV-2 Mpro). Discrepancies in binding energies (e.g., −8.2 kcal/mol vs. −7.5 kcal/mol) may arise from force-field differences. Resolve contradictions by performing molecular dynamics simulations to assess binding stability .
Q. What strategies are effective for reconciling contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME) alongside in vivo studies to identify metabolic hotspots. If oral bioavailability is low (<30%), consider prodrug synthesis or nanoformulation. Publish raw datasets (e.g., plasma concentration-time curves) in supplementary materials for peer validation .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a hypothesis-driven study on this compound’s mechanism of action?
- Methodological Answer :
- Feasible : Prioritize assays with accessible resources (e.g., cell lines over animal models).
- Novel : Investigate understudied targets (e.g., this compound’s interaction with non-structural viral proteins).
- Ethical : Adhere to institutional review boards for in vivo studies.
- Relevant : Align with global health priorities (e.g., antiviral resistance) .
Data Contradiction and Resolution
Q. How should researchers address conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?
- Methodological Answer : Conduct comparative cytotoxicity assays (e.g., MTT/WST-1) using standardized cell lines (e.g., HEK293 vs. HeLa). Control for variables like cell passage number and serum concentration. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies and identify confounding factors (e.g., solvent toxicity from DMSO) .
Methodological Frameworks
Q. What PICOT elements (Population, Intervention, Comparison, Outcome, Time) are critical for clinical trials involving this compound derivatives?
- Methodological Answer :
- Population : Patients with confirmed viral infections (e.g., COVID-19).
- Intervention : Oral administration of this compound nanoparticles (500 mg/day).
- Comparison : Placebo or standard care (e.g., Remdesivir).
- Outcome : Viral load reduction (log10 copies/mL) at 7 days.
- Time : 14-day follow-up for safety monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
